Menatetrenone Epoxide vs. Vitamin K1 Epoxide: 7-Fold Higher VKOR Clearance in Human Hepatic Microsomes
In pooled human hepatic microsomes, the metabolic clearance of Menatetrenone Epoxide (Vitamin K2 Epoxide) by vitamin K epoxide reductase (VKOR) is approximately 7-fold higher than that of Vitamin K1 Epoxide. This indicates that VKOR exhibits significantly greater catalytic efficiency toward the K2 epoxide substrate, underscoring the non-interchangeability of these epoxides in enzyme assays [1].
| Evidence Dimension | VKOR Metabolic Clearance |
|---|---|
| Target Compound Data | 0.054 pmol/min/mg protein |
| Comparator Or Baseline | Vitamin K1 Epoxide: 0.0072 pmol/min/mg protein |
| Quantified Difference | 7.5-fold higher clearance (Menatetrenone Epoxide vs. Vitamin K1 Epoxide) |
| Conditions | Pooled human hepatic microsomes; UPLC/UV quantification |
Why This Matters
For laboratories studying VKOR kinetics or screening VKOR inhibitors, using Menatetrenone Epoxide provides a more sensitive substrate with higher turnover, while substitution with K1 epoxide would underestimate VKOR activity by ~7-fold.
- [1] Yamaguchi, Y. et al. (2015) 'The difference of Vkor activity and its inhibition by warfarin between Vitamin K1 Epoxide and Vitamin K2 Epoxide', Clinical Therapeutics, 37(8): e105. doi: 10.1016/j.clinthera.2015.05.303 View Source
